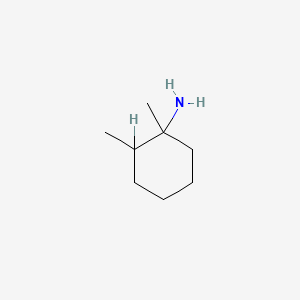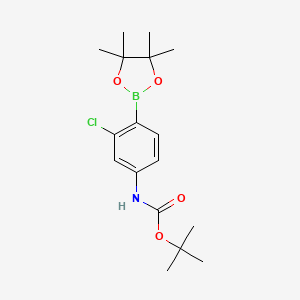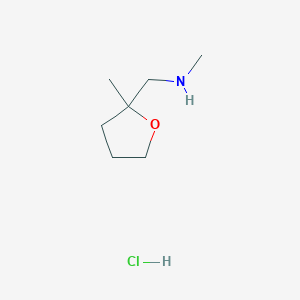![molecular formula C12H11FO3 B2867397 (1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid CAS No. 2059911-08-7](/img/structure/B2867397.png)
(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropane derivatives involves the reaction of carbenes with the double bond in alkenes or cycloalkenes . The formation of a carbene, such as dichlorocarbene, is a key step in this process .Chemical Reactions Analysis
Cyclopropane derivatives are known to be very reactive due to their strained ring structure . They can undergo a variety of reactions, including [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties include density, color, hardness, melting and boiling points, and electrical conductivity .Wirkmechanismus
(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid exerts its effects by selectively blocking the A1 adenosine receptor. Adenosine is a neurotransmitter that is released in response to various stimuli, including stress, injury, and inflammation. By binding to the A1 adenosine receptor, adenosine promotes sleep and inhibits wakefulness. This compound blocks this effect by preventing adenosine from binding to the receptor, thus promoting wakefulness.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. For instance, it has been shown to improve cognitive function and memory retention by promoting wakefulness. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in treating various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid in scientific research is its selectivity for the A1 adenosine receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other adenosine receptors. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for research involving (1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid. For instance, researchers may investigate its effects on other physiological processes, such as cardiovascular function and inflammation. Additionally, this compound may be useful in studying the role of adenosine receptors in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, researchers may explore the potential therapeutic applications of this compound in treating various conditions, such as sleep disorders and inflammation-related diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in studying the physiological and biochemical effects of adenosine receptors. Its selectivity for the A1 adenosine receptor makes it a valuable tool for investigating the specific effects of blocking this receptor. This compound has several potential future directions for research, including investigating its effects on other physiological processes and exploring its therapeutic applications.
Synthesemethoden
The synthesis of (1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid involves the reaction of 2,3-dihydro-4H-chromen-4-one with 1,1-dichloro-1-fluoroethane in the presence of potassium tert-butoxide. This reaction results in the formation of a spirocyclic intermediate, which is then further reacted with ethyl chloroformate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid has been widely used in scientific research as a selective antagonist of the A1 adenosine receptor. This receptor is mainly expressed in the brain, where it plays a crucial role in regulating sleep and wakefulness. By blocking the A1 adenosine receptor, this compound has been shown to promote wakefulness and improve cognitive function in animal models.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1'R,4S)-6-fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO3/c13-7-1-2-10-8(5-7)12(3-4-16-10)6-9(12)11(14)15/h1-2,5,9H,3-4,6H2,(H,14,15)/t9-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLELASJUJRQTIP-CABZTGNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C13CC3C(=O)O)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@]13C[C@H]3C(=O)O)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2867314.png)
![(2E)-4-[(1-benzyl-1H-pyrrol-2-yl)formamido]-N-methylbut-2-enamide](/img/structure/B2867315.png)




![2-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2867324.png)

![N-(1-cyanocyclopentyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2867328.png)



![{Bicyclo[4.1.0]heptan-3-yl}methanamine](/img/structure/B2867334.png)
